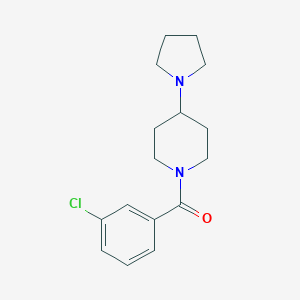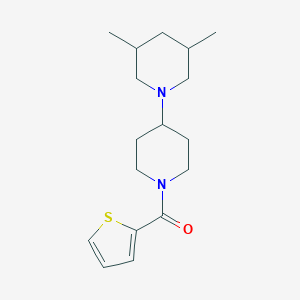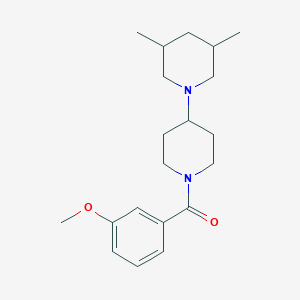![molecular formula C31H32N2O4 B247194 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It also has anxiolytic effects, which can help in the treatment of anxiety disorders. Additionally, it has been found to have neuroprotective effects, which can help in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of various enzymes and receptors in the body. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential as a neuroprotective agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine involves a multi-step process that includes the reaction of 3-(Benzyloxy)-4-methoxybenzaldehyde with piperazine in the presence of a catalyst, followed by the reaction of the resulting product with 2-naphthoic acid in the presence of a coupling agent. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine has been widely used in scientific research due to its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-anxiety properties. It has also been used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
Fórmula molecular |
C31H32N2O4 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C31H32N2O4/c1-35-29-14-11-25(19-30(29)37-22-24-7-3-2-4-8-24)21-32-15-17-33(18-16-32)31(34)23-36-28-13-12-26-9-5-6-10-27(26)20-28/h2-14,19-20H,15-18,21-23H2,1H3 |
Clave InChI |
FFHBVZKBFZYTRV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247112.png)
![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine](/img/structure/B247118.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)



![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
